molecular formula C8H11Cl2NO B12692032 (R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride CAS No. 40849-48-7

(R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride

Cat. No.: B12692032
CAS No.: 40849-48-7
M. Wt: 208.08 g/mol
InChI Key: DLDIEAJVIRFDHY-OGFXRTJISA-N
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Description

®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a cyclohexa-1,4-diene ring, and an acetyl chloride moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene precursor followed by the introduction of the amino group through reductive amination. The acetyl chloride group is then introduced via acylation reactions. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and primary amines under mild to moderate conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

Major Products

The major products formed from these reactions include substituted amides, esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, ®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its reactive functional groups. It can also serve as a precursor for the synthesis of biologically active molecules .

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Its ability to interact with various biological targets can be exploited for therapeutic purposes .

Industry

In the industrial sector, ®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of ®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. The cyclohexa-1,4-diene ring can participate in π-π interactions, while the amino and acetyl chloride groups can form hydrogen bonds and ionic interactions .

Properties

CAS No.

40849-48-7

Molecular Formula

C8H11Cl2NO

Molecular Weight

208.08 g/mol

IUPAC Name

(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl chloride;hydrochloride

InChI

InChI=1S/C8H10ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-2,5,7H,3-4,10H2;1H/t7-;/m1./s1

InChI Key

DLDIEAJVIRFDHY-OGFXRTJISA-N

Isomeric SMILES

C1C=CCC(=C1)[C@H](C(=O)Cl)N.Cl

Canonical SMILES

C1C=CCC(=C1)C(C(=O)Cl)N.Cl

Origin of Product

United States

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